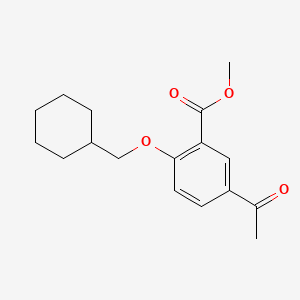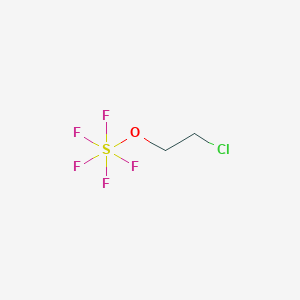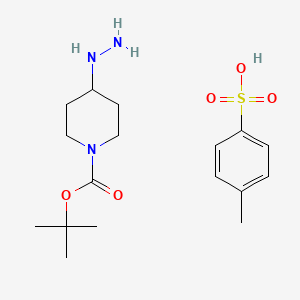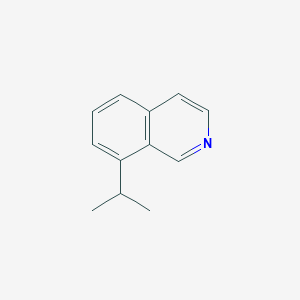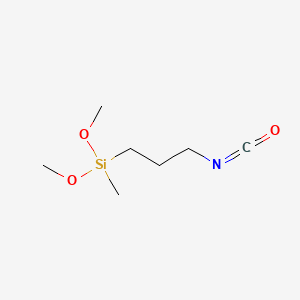
Silane, (3-isocyanatopropyl)dimethoxymethyl-
Vue d'ensemble
Description
Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as γ-isocyanatopropylmethyl dimethoxysilane, is a specialized silane coupling agent. This compound is characterized by its structural complexity and reactive nature, making it a pivotal component in advanced material science. Its molecular formula is C7H15NO3Si, and it has a molecular weight of 189.28 g/mol . The compound is typically a colorless or pale yellow liquid with a boiling point of approximately 193.9°C and a density of 0.96 g/cm³ .
Mécanisme D'action
Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as (3-ISOCYANATOPROPYL)DIMETHOXYMETHYLSILANE, is a specialized molecule gaining attention in the chemical industry for its versatility and efficiency in various applications . This compound serves as a pivotal component in advanced material science .
Target of Action
The primary targets of this compound are various substrates due to the presence of silicon in its structure . The silane base provides a robust backbone that is highly reactive .
Mode of Action
The compound interacts with its targets through its reactive nature. The reactivity is further enhanced by the dimethoxymethyl groups, which offer additional sites for reactions, particularly with alcohols and water, leading to cross-linking abilities . The isocyanatopropyl group is another critical component of this compound. This functional group is renowned for its reactivity with nucleophiles, particularly amines, and alcohols, which allows it to form urethanes and urea derivatives .
Biochemical Pathways
The compound affects the pathways related to the formation of urethanes and urea derivatives . These reactions are crucial for applications in polymers and coatings where durability and chemical resistance are required .
Pharmacokinetics
It’s known that the compound has a boiling point of 1939±230 °C (Predicted), a density of 096±01 g/cm3 (Predicted), and a specific gravity of 103 . It also reacts slowly with moisture/water .
Result of Action
The molecular and cellular effects of the compound’s action result in more durable and resilient materials . This opens new avenues for development in coatings, adhesives, and sealants .
Action Environment
It’s known that the compound is relatively stable at room temperature .
Méthodes De Préparation
The synthesis of Silane, (3-isocyanatopropyl)dimethoxymethyl- involves several methods, including the phosgene method and thermal cracking method . these methods have limitations due to the reactivity and danger associated with phosgene and the high energy consumption of thermal cracking. . This process requires precise control over reaction conditions such as temperature and pressure to ensure the stability of intermediate products.
Analyse Des Réactions Chimiques
Silane, (3-isocyanatopropyl)dimethoxymethyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds through the reaction of silanols.
Addition Reactions: The isocyanate group reacts with nucleophiles such as amines and alcohols to form urethanes and urea derivatives.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, methanol, urethanes, and urea derivatives .
Applications De Recherche Scientifique
Silane, (3-isocyanatopropyl)dimethoxymethyl- has a wide range of applications in scientific research and industry:
Polymer Materials: Used as a coupling agent to improve the adhesive force of resins and enhance the bonding strength between polymers and substrates.
Coatings and Adhesives: Acts as a cross-linking agent to improve the durability and chemical resistance of coatings and adhesives.
Nanofiltration: Utilized in the grafting of mesoporous γ-alumina membranes for solvent-resistant nanofiltration.
Comparaison Avec Des Composés Similaires
Silane, (3-isocyanatopropyl)dimethoxymethyl- is unique due to its
Propriétés
IUPAC Name |
3-isocyanatopropyl-dimethoxy-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-10-12(3,11-2)6-4-5-8-7-9/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTRMVRTACZZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN=C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272428 | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26115-72-0 | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26115-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Isocyanatopropyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopropyl-dimethoxy-methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



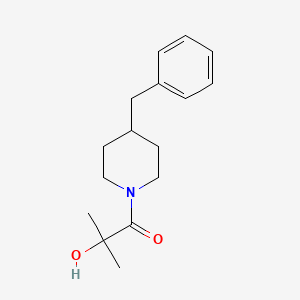

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)

